molecular formula C21H22N4O3S B7718172 4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

Cat. No. B7718172
M. Wt: 410.5 g/mol
InChI Key: HCIXUOQAQAWWEE-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic system containing a pyrazole ring fused with a quinoline . The molecule also contains a methoxy group (-OCH3) and a benzenesulfonamide moiety attached to the pyrazoloquinoline core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoloquinoline derivatives are generally synthesized using methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, a methoxy group, and a benzenesulfonamide moiety . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis

Before diving into applications, let’s briefly touch upon the synthetic methods used for these compounds. Researchers have employed various strategies, starting from preformed pyrazoles or pyridines. The substitution pattern at positions N1, C3, C4, C5, and C6 significantly influences the compound’s properties .

Conclusion

properties

IUPAC Name

4-methoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-4-11-25-21-18(13-15-12-14(2)5-10-19(15)22-21)20(23-25)24-29(26,27)17-8-6-16(28-3)7-9-17/h5-10,12-13H,4,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIXUOQAQAWWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(3Z)-6-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzenesulfonamide

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